2-(2,3,5-trimethylphenoxy)propanamide

説明

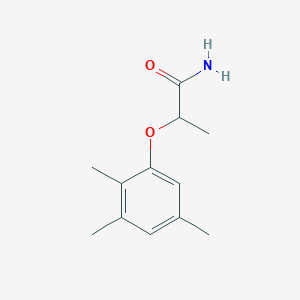

2-(2,3,5-Trimethylphenoxy)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2,3,5-trimethylphenoxy group. This compound belongs to a broader class of phenoxyalkyl derivatives, where substituent patterns critically influence biological activity and molecular interactions .

特性

IUPAC Name |

2-(2,3,5-trimethylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-5-8(2)9(3)11(6-7)15-10(4)12(13)14/h5-6,10H,1-4H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKWBJBFBYMUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(C)C(=O)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)propanamide

- Structure: Features a 4-chloro-3,5-dimethylphenoxy group and bis-furylmethyl substitutions on the amide nitrogen.

- Key Data :

- Molecular formula: C19H21ClN2O4

- Molecular weight: 376.84 g/mol

- CAS RN: 874191-31-8

- Differentiation: The chloro and furylmethyl groups enhance steric bulk and electronic effects compared to the simpler 2,3,5-trimethylphenoxy substitution. These modifications likely alter lipophilicity (Log P) and receptor binding profiles .

2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide

- Structure : Includes a phenylethylamine substituent on the amide nitrogen.

- Key Data: Molecular formula: C19H22ClNO2 Molecular weight: 331.84 g/mol

Aminoalkanol Derivatives with 2,3,5-Trimethylphenoxy Groups

Several aminoalkanol derivatives sharing the 2,3,5-trimethylphenoxy motif demonstrate notable pharmacological activity (Table 1):

Table 1: Comparative Analysis of Selected 2,3,5-Trimethylphenoxy Aminoalkanols

Key Observations :

- Stereochemical Impact : The R-enantiomer of compound XIII showed superior anticonvulsant efficacy (75% MES protection) compared to its racemic counterpart (60%), highlighting the role of chirality in activity .

- Backbone Flexibility: Cyclohexanol derivatives (e.g., XVI) exhibited higher melting points and moderate activity, suggesting rigid structures may compromise bioavailability .

Phthalonitrile Derivatives

4-(2,3,5-Trimethylphenoxy)phthalonitrile

- Synthesis: Achieved via nucleophilic displacement of 4-nitrophthalonitrile with 2,3,5-trimethylphenol (73.51% yield) .

- Differentiation: The phthalonitrile backbone diverges from propanamide/aminoalkanol structures but retains the 2,3,5-trimethylphenoxy group, emphasizing its versatility in synthetic chemistry .

Structural and Functional Insights

- Substituent Position Sensitivity: Compounds with 2,3,5-trimethylphenoxy groups consistently outperformed 2,5-dimethylphenoxy analogs in anticonvulsant assays, likely due to enhanced hydrophobic interactions and steric shielding of the oxygen atom .

- Log P Trends: Aminoalkanol derivatives (Log P ~1.5–2.0) generally exhibit lower lipophilicity than propanamide analogs (estimated Log P >3.0 for furylmethyl/phenylethyl derivatives), impacting blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。